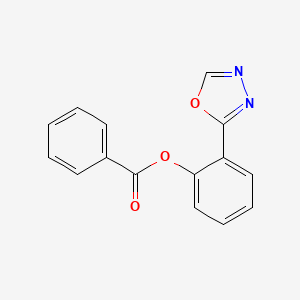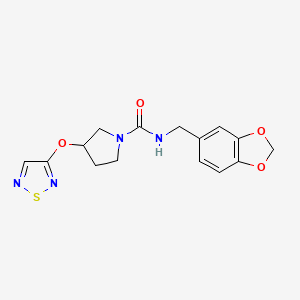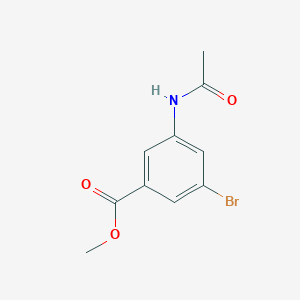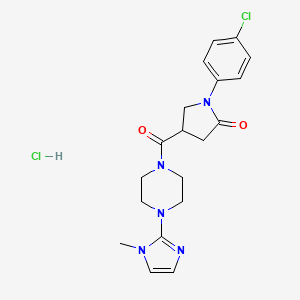![molecular formula C16H14N2O2 B2702017 2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 820245-78-1](/img/structure/B2702017.png)
2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the CAS Number: 727975-81-7 . It has a molecular weight of 266.3 . This compound is part of the imidazo[1,2-a]pyridine family, which is known for its significant role in drugs and biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves a sequence of N, N-acetal formation, Knoevenagel condensation, Michael reaction, imine–enamine tautomerization, and N-cyclization . The synthesis of related compounds has been achieved via a five-component cascade reaction utilizing cyanoacetohydrazide, 4-nitroacetophenone, 1,1-bis(methylthio)-2-nitroethylene, and various diamines in a mixture of water and ethanol .Chemical Reactions Analysis
The chemical reactions involving similar compounds often include condensation, hydrolysis, cyclization, and substitution . For instance, the corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines, which upon substitution yielded the final compound .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- "2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde" has been used in various syntheses and chemical reactions. For instance, a study reported the synthesis of imidazo[1,2-a]pyridines via "water-mediated" hydroamination and silver-catalyzed aminooxygenation. This process involves the synthesis of imidazo[1,2-a]pyridine-3-carbaldehydes under specific conditions (Mohan, Rao, & Adimurthy, 2013).
Photophysical and Fluorescence Studies
- Another study focused on the synthesis of fluorescent molecular rotors (FMRs) by condensing 2-chloroimidazo[1,2-a]pyridine-3-carbaldehyde with various active methylene moieties. These FMRs displayed significant properties for viscosity sensing, highlighting the potential of imidazo[1,2-a]pyridine derivatives in fluorescence-based applications (Jadhav & Sekar, 2017).
Crystal Structure Analysis
- The crystal structure and Hirshfeld surface analysis of certain imidazo[1,2-a]pyridine derivatives, including those with a 4-methoxyphenyl ring, have been investigated. Such studies are crucial for understanding the molecular interactions and structural properties of these compounds (Dhanalakshmi et al., 2018).
Application in Luminescent Materials
- Imidazo[1,2-a]pyridine derivatives have also been synthesized for use as low-cost emitters with large Stokes' shifts. These compounds show potential for application in luminescent materials due to their significant absorption and fluorescence properties (Volpi et al., 2017).
Potential in Cancer Treatment
- A novel series of selenylated imidazo[1,2-a]pyridines were designed and synthesized, showing promising activity against breast cancer cells. These compounds exhibited cytotoxic effects and induced cell death by apoptosis, suggesting their potential application in cancer chemotherapy (Almeida et al., 2018).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives, which are structurally similar, are known to interact with their targets through electrophilic substitution due to excessive π-electrons delocalization . This interaction results in changes that contribute to their broad-spectrum biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence multiple biochemical pathways and their downstream effects.
Pharmacokinetics
It is known that the lipinski rule, which predicts good absorption or permeation, is followed by similar indole derivatives . This suggests that the compound may have favorable pharmacokinetic properties that impact its bioavailability.
Result of Action
Similar indole derivatives have shown significant biological activity, such as inhibitory activity against influenza a . This suggests that the compound may have similar molecular and cellular effects.
Action Environment
It is known that the success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may also be influenced by similar environmental factors.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-4-3-9-18-14(10-19)15(17-16(11)18)12-5-7-13(20-2)8-6-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVLJZLFUAIVRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4,6-Dimethylpyrimidin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2701935.png)
![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701938.png)
![3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-oxetanol](/img/structure/B2701940.png)

![9-(4-bromophenyl)-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2701943.png)
![[4-[(3-methoxybenzyl)thio]-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2701946.png)


![6-Bromo-2-chlorothiazolo[4,5-b]pyridine](/img/structure/B2701951.png)

![2-({[(3,4-Dimethoxyphenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2701953.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2701954.png)
![6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B2701955.png)
